Luteolin 7-diglucuronide

Catalog No.
S619680
CAS No.
96400-45-2
M.F
C27H26O18
M. Wt
638.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteolin 7-diglucuronide

CAS Number

96400-45-2

Product Name

Luteolin 7-diglucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C27H26O18

Molecular Weight

638.5 g/mol

InChI

InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1

InChI Key

PBBVWJQPAZYQDB-DBFWEQBMSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O

Synonyms

luteolin 7-diglucuronide, luteolin 7-O-(glucuronosyl-1-2-glucuronide), luteolin-7-diglucuronide, luteolin-7-O-(beta-glucuronyl-1-2-beta-glucuronide)

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] is the glycosyloxyflavone resulting from the condensation of the hydroxy group at position 7 of luteolin with the 1 position of 2-O-beta-D-glucopyranuronosyl-beta-D-glucopyranosiduronic acid. It is a trihydroxyflavone, a glycosyloxyflavone, a dicarboxylic acid, a disaccharide derivative and a luteolin O-glucuronoside. It is a conjugate acid of a luteolin 7-O-[(beta-D-glucosiduronate)-(1->2)-(beta-D-glucosiduronate)].
Luteolin 7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide], also known as luteolin 7-O-beta-D-diglucuronide, belongs to the class of organic compounds known as flavonoid-7-o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid at the C7-position. Luteolin 7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Luteolin 7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

Luteolin 7-diglucuronide is a flavonoid glycoside, specifically a diglucuronide conjugate of the widely studied aglycone, luteolin. As a major metabolite found in vivo after administration of luteolin or its glycosides, this compound is structurally defined by two glucuronic acid moieties attached to the core luteolin scaffold at the 7-position. This extensive glycosylation pattern governs its physicochemical properties, rendering it significantly more water-soluble than its parent compound, which is critical for its use as an analytical reference standard and for formulation in aqueous-based biological assays.

Substituting Luteolin 7-diglucuronide with its aglycone (luteolin) or a simpler monoglycoside (luteolin 7-glucoside) is inappropriate for most applications due to profound differences in physicochemical and biological properties. The diglucuronide structure confers high aqueous solubility, which is essential for preparing high-concentration stock solutions for in vitro screening without requiring high percentages of organic solvents like DMSO that can confound results. Furthermore, as a primary in vivo metabolite, Luteolin 7-diglucuronide is the correct analytical standard for pharmacokinetic studies investigating the disposition of luteolin. Using the aglycone would yield inaccurate quantification and misinterpretation of metabolic pathways. The specific glycosylation pattern also directly modulates biological activity, meaning substitution with other forms of luteolin will produce quantitatively different outcomes in enzyme inhibition and cell-based assays.

Superior Aqueous Solubility for Simplified Formulation and Handling

The parent aglycone, luteolin, is characterized by poor water solubility (reported as low as 0.0064 mg/mL and requiring DMF co-solvents for aqueous buffers), which severely limits its direct use in many biological assays. In contrast, Luteolin 7-diglucuronide's structure, featuring two charged glucuronic acid groups, confers significantly enhanced polarity. This is demonstrated by its optimal extraction from plant material using highly polar solvents like 30% ethanol in water, a process that would be inefficient for the lipophilic aglycone. This property allows for the preparation of high-concentration aqueous stock solutions, eliminating the need for high percentages of organic solvents that can interfere with cellular models.

Evidence DimensionAqueous Solubility / Polarity
Target Compound DataHigh aqueous solubility, efficiently extracted with 30% ethanol/water.
Comparator Or BaselineLuteolin (aglycone): Very low water solubility (~0.0064 mg/mL), requiring organic co-solvents for aqueous buffers.
Quantified DifferenceQualitatively significant; enables direct use in aqueous systems where the aglycone is impractical.
ConditionsStandard laboratory conditions for solution preparation and plant extraction.

This compound avoids experimental artifacts and solubility-limited results by allowing for direct dissolution in aqueous buffers used for cell culture and enzyme assays.

Essential for Accurate Pharmacokinetic (PK) and Metabolism Studies

Following oral administration of luteolin or luteolin 7-glucoside to rats, the parent compounds have low bioavailability, and the primary circulating forms are glucuronidated metabolites. Studies have identified luteolin diglucuronides as major metabolites found in plasma. Therefore, Luteolin 7-diglucuronide is not an arbitrary derivative but a specific, biologically relevant metabolite. Procuring this compound is essential for use as a reference standard to accurately identify and quantify luteolin metabolites in plasma, tissue, or urine samples via HPLC or LC-MS, which is impossible using the aglycone or other glycosides as the standard.

Evidence DimensionMetabolite Identification
Target Compound DataIdentified as a major in vivo metabolite of luteolin.
Comparator Or BaselineLuteolin / Luteolin 7-glucoside: Precursors that are extensively metabolized; not the major circulating forms.
Quantified DifferenceQualitative but absolute: Serves as the correct analytical standard for its own quantification.
ConditionsIn vivo rat models following oral administration of luteolin or its glycosides.

For any research involving luteolin's absorption, distribution, metabolism, and excretion (ADME), this specific metabolite is the required analytical standard for accurate bioanalysis.

Demonstrated Potency as a PTP1B Inhibitor for Metabolic Disease Research

In a direct assessment of enzymatic inhibition, Luteolin 7-diglucuronide was identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key therapeutic target in metabolic diseases. The compound exhibited an IC50 value of 2.10 µM. This demonstrates that the diglucuronide moiety is not merely a solubilizing group but contributes to a specific and potent biological activity. In the same study, treatment with Luteolin 7-diglucuronide at concentrations of 5–50 µM dose-dependently reduced the expression of fibrotic markers in activated hepatic stellate cells, validating its cellular activity downstream of enzyme inhibition.

Evidence DimensionPTP1B Enzyme Inhibition (IC50)
Target Compound Data2.10 µM
Comparator Or BaselineBaseline (No inhibitor)
Quantified DifferenceDemonstrates micromolar potency.
ConditionsIn vitro PTP1B enzyme activity assay.

This provides a specific, quantitative reason to select Luteolin 7-diglucuronide for research targeting PTP1B in metabolic disorders like liver fibrosis, where its efficacy has been directly established.

Analytical Reference Standard in Pharmacokinetic and Metabolism Studies

As a confirmed major metabolite of luteolin, this compound is the appropriate reference standard for LC-MS/MS or HPLC methods to quantify the biotransformation of luteolin in preclinical and clinical samples. Its use ensures accurate measurement of metabolic clearance and bioavailability.

In Vitro Screening for PTP1B-Modulated Pathways

Given its demonstrated potency as a PTP1B inhibitor, Luteolin 7-diglucuronide is a valuable tool for investigating pathways regulated by this phosphatase in metabolic disease models, such as diabetes and liver fibrosis. Its high water solubility facilitates reliable dose-response studies in aqueous cell culture media.

High-Concentration Aqueous Formulations for Cell-Based Assays

For screening protocols or mechanistic studies that require high concentrations of the test compound, the superior water solubility of Luteolin 7-diglucuronide over the luteolin aglycone allows for the preparation of potent aqueous solutions, minimizing the use of potentially cytotoxic or confounding organic solvents like DMSO.

XLogP3

-0.6

Wikipedia

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]

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